Cas no 1356567-38-8 (4H-1,4-Benzothiazine-4-acetamide, N-(1-cyano-1,2-dimethylpropyl)-2,3-dihydro-)

4H-1,4-Benzothiazine-4-acetamide, N-(1-cyano-1,2-dimethylpropyl)-2,3-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 4H-1,4-Benzothiazine-4-acetamide, N-(1-cyano-1,2-dimethylpropyl)-2,3-dihydro-
- N-(2-cyano-3-methylbutan-2-yl)-2-(2,3-dihydro-1,4-benzothiazin-4-yl)acetamide
- AKOS034413519
- 1356567-38-8
- EN300-26687366
- Z50122021
- N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
-
- Inchi: 1S/C16H21N3OS/c1-12(2)16(3,11-17)18-15(20)10-19-8-9-21-14-7-5-4-6-13(14)19/h4-7,12H,8-10H2,1-3H3,(H,18,20)
- InChI Key: MBBQQCJVHUEXGZ-UHFFFAOYSA-N
- SMILES: S1C2=CC=CC=C2N(CC(NC(C#N)(C)C(C)C)=O)CC1
Computed Properties
- Exact Mass: 303.14053348g/mol
- Monoisotopic Mass: 303.14053348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.4Ų
- XLogP3: 3
4H-1,4-Benzothiazine-4-acetamide, N-(1-cyano-1,2-dimethylpropyl)-2,3-dihydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687366-0.05g |
N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide |
1356567-38-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4H-1,4-Benzothiazine-4-acetamide, N-(1-cyano-1,2-dimethylpropyl)-2,3-dihydro- Related Literature
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
Additional information on 4H-1,4-Benzothiazine-4-acetamide, N-(1-cyano-1,2-dimethylpropyl)-2,3-dihydro-
4H-1,4-Benzothiazine-4-acetamide, N-(1-cyano-1,2-dimethylpropyl)-2,3-dihydro- (CAS No. 1356567-38-8): A Comprehensive Overview
4H-1,4-Benzothiazine-4-acetamide, N-(1-cyano-1,2-dimethylpropyl)-2,3-dihydro- (CAS No. 1356567-38-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazines, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research findings related to this compound.
Chemical Structure and Synthesis
The chemical structure of 4H-1,4-Benzothiazine-4-acetamide, N-(1-cyano-1,2-dimethylpropyl)-2,3-dihydro- is characterized by a benzothiazine core with a substituted acetamide group. The presence of the cyano and dimethyl groups on the propyl chain adds to its unique structural features. The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production.
One notable synthetic route involves the reaction of 2-aminothiophenol with an appropriate acyl chloride to form the benzothiazine core. Subsequent functionalization steps, including the introduction of the cyano and dimethyl groups, are then carried out to achieve the final product. These synthetic strategies not only enhance the yield but also improve the purity and stability of the compound.
Biological Properties and Mechanisms of Action
4H-1,4-Benzothiazine-4-acetamide, N-(1-cyano-1,2-dimethylpropyl)-2,3-dihydro- has been extensively studied for its biological activities. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory effects, this compound has also demonstrated neuroprotective properties. Studies have indicated that it can reduce oxidative stress and inhibit apoptosis in neuronal cells. These findings suggest potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 4H-1,4-Benzothiazine-4-acetamide, N-(1-cyano-1,2-dimethylpropyl)-2,3-dihydro- has been explored through various preclinical studies and early-stage clinical trials. Preclinical studies have shown promising results in animal models of inflammation and pain. For instance, oral administration of this compound significantly reduced paw edema in a carrageenan-induced inflammation model.
In human clinical trials, preliminary data suggest that this compound is well-tolerated with minimal side effects. Phase I trials have demonstrated its safety profile at various dose levels. Further Phase II trials are currently underway to evaluate its efficacy in treating chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis.
Current Research Trends and Future Directions
The ongoing research on 4H-1,4-Benzothiazine-4-acetamide, N-(1-cyano-1,2-dimethylpropyl)-2,3-dihydro- is focused on optimizing its pharmacological properties and expanding its therapeutic applications. One area of interest is the development of prodrugs that can enhance its bioavailability and reduce systemic side effects. Another area of research involves investigating its potential as a combination therapy with existing anti-inflammatory drugs.
In conclusion, 4H-1,4-Benzothiazine-4-acetamide, N-(1-cyano-1,2-dimethylpropyl)-2,3-dihydro- (CAS No. 1356567-38-8) represents a promising candidate in the field of medicinal chemistry with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive target for further research and development.
1356567-38-8 (4H-1,4-Benzothiazine-4-acetamide, N-(1-cyano-1,2-dimethylpropyl)-2,3-dihydro-) Related Products
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)



